molecular formula C19H13ClF3N3OS B2483097 2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 872688-54-5

2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No. B2483097
CAS RN: 872688-54-5
M. Wt: 423.84
InChI Key: UYPYKXMXPVDOCJ-UHFFFAOYSA-N
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Description

The compound "2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide" is a part of a broader category of chemicals known for their potential in various fields of chemistry and pharmacology. These compounds are characterized by their complex molecular structure that involves chlorophenyl, pyridazinyl, thio, and trifluoromethyl phenyl groups, contributing to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of similar acetamide compounds often involves multi-step chemical reactions starting from basic aromatic or heteroaromatic compounds. For example, the synthesis of related pyridazine derivatives has been accomplished through reactions starting from appropriate phenylacetate precursors, followed by various coupling and functionalization reactions to introduce the desired substituents (Narayana et al., 2016).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like X-ray crystallography, demonstrating complex arrangements of atoms and bonds. These structures are often stabilized by a combination of hydrogen bonds and other non-covalent interactions, such as π-π stacking and halogen bonds, contributing to their solid-state organization and potentially affecting their reactivity and properties (Boechat et al., 2011).

Chemical Reactions and Properties

Acetamide derivatives like the one can undergo various chemical reactions, including nucleophilic substitution, condensation, and redox reactions, depending on their functional groups. The presence of a pyridazine ring and chlorophenyl group can influence the electron distribution across the molecule, affecting its reactivity towards different reagents and conditions.

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments. For instance, crystal structure analysis of similar compounds reveals how molecular packing, hydrogen bonding, and other intermolecular forces influence their physical state and stability (Narayana et al., 2016).

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

Pyridazinone compounds, including derivatives similar to the compound , have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), offering a promising route for the development of anti-inflammatory and analgesic agents. These compounds have shown significant oral anti-inflammatory potency and gastric safety in animal models, alongside potential applications in the treatment of pain and inflammation associated with conditions such as arthritis (Asif, 2016).

Environmental Sciences and Toxicity Studies

The environmental impact and toxicity of various chemical compounds, including those structurally related to 2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide, have been a subject of research. For instance, the study of thiophene analogues of known carcinogens has provided insights into potential carcinogenicity and environmental persistence of novel chemical entities, offering a foundation for evaluating the environmental and health risks associated with new compounds (Ashby et al., 1978).

Synthesis and Chemical Properties

Research into the synthesis and physico-chemical properties of compounds like 2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide has expanded the understanding of their reactivity, stability, and potential applications in various domains, including organic synthesis and the development of novel pharmaceuticals. The exploration of synthetic methodologies and the evaluation of chemical properties facilitate the discovery of new drugs and materials with improved efficacy and safety profiles (Saeed et al., 2017).

properties

IUPAC Name

2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N3OS/c20-14-5-1-12(2-6-14)16-9-10-18(26-25-16)28-11-17(27)24-15-7-3-13(4-8-15)19(21,22)23/h1-10H,11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPYKXMXPVDOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

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